molecular formula C12H13IO3 B14176838 Ethyl 4-(2-iodophenoxy)but-2-enoate CAS No. 881015-10-7

Ethyl 4-(2-iodophenoxy)but-2-enoate

Cat. No.: B14176838
CAS No.: 881015-10-7
M. Wt: 332.13 g/mol
InChI Key: ZPVOGNHELYLFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-iodophenoxy)but-2-enoate is an organic compound with the molecular formula C₁₂H₁₃IO₃ It is a derivative of butenoate, featuring an iodophenoxy group attached to the butenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-iodophenoxy)but-2-enoate typically involves the reaction of 2-iodophenol with ethyl 4-bromobut-2-enoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 2-iodophenol attacks the electrophilic carbon of the ethyl 4-bromobut-2-enoate, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-iodophenoxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond, yielding saturated derivatives.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated esters.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

Ethyl 4-(2-iodophenoxy)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-iodophenoxy)but-2-enoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the iodophenoxy group can participate in halogen bonding, while the but-2-enoate moiety can undergo conjugate addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Ethyl 4-(2-iodophenoxy)but-2-enoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-bromophenoxy)but-2-enoate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 4-(2-chlorophenoxy)but-2-enoate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 4-(2-fluorophenoxy)but-2-enoate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in this compound imparts unique reactivity compared to its halogenated analogs. Iodine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with other molecules.

Properties

CAS No.

881015-10-7

Molecular Formula

C12H13IO3

Molecular Weight

332.13 g/mol

IUPAC Name

ethyl 4-(2-iodophenoxy)but-2-enoate

InChI

InChI=1S/C12H13IO3/c1-2-15-12(14)8-5-9-16-11-7-4-3-6-10(11)13/h3-8H,2,9H2,1H3

InChI Key

ZPVOGNHELYLFIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCOC1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.